molecular formula C22H24BrP B1585849 Isobutyltriphenylphosphonium bromide CAS No. 22884-29-3

Isobutyltriphenylphosphonium bromide

Cat. No.: B1585849
CAS No.: 22884-29-3
M. Wt: 399.3 g/mol
InChI Key: VIKPDPHNYHUZQW-UHFFFAOYSA-M
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Description

Isobutyltriphenylphosphonium bromide is a chemical compound with the molecular formula C22H24BrP . It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups and a bromide ion. This compound is known for its utility in various scientific research applications, including organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Isobutyltriphenylphosphonium bromide is widely used in scientific research due to its unique properties. Some of its applications include:

  • Organic Synthesis: : It serves as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

  • Catalysis: : The compound is used in catalytic processes, such as the Wittig reaction, to form alkenes from aldehydes and ketones.

  • Biochemistry: : It is employed in biochemical studies, particularly in the investigation of enzyme mechanisms and the study of phospholipases.

Safety and Hazards

Isobutyltriphenylphosphonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of isobutyltriphenylphosphonium bromide involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Isobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

  • Oxidation: : The phosphonium ion can be oxidized to form phosphine oxide derivatives.

  • Reduction: : Reduction reactions can lead to the formation of triphenylphosphine.

  • Substitution: : The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:
  • Phosphine Oxides: : Resulting from oxidation reactions.

  • Triphenylphosphine: : Obtained through reduction.

  • Substituted Phosphonium Salts: : Formed by nucleophilic substitution.

Comparison with Similar Compounds

Isobutyltriphenylphosphonium bromide is compared with other similar compounds, such as triphenylphosphine oxide and other quaternary phosphonium salts. Its uniqueness lies in its ability to act as a phase-transfer catalyst and its specific reactivity in the Wittig reaction. Other similar compounds may not possess these properties or may be less effective in similar applications.

List of Similar Compounds

  • Triphenylphosphine oxide

  • Tetraphenylphosphonium chloride

  • Benzyltriphenylphosphonium chloride

  • Ethyltriphenylphosphonium bromide

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it an important tool in organic synthesis and catalysis.

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Properties

IUPAC Name

2-methylpropyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKPDPHNYHUZQW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945559
Record name (2-Methylpropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22884-29-3
Record name Phosphonium, (2-methylpropyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22884-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methylpropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyltriphenylphosphonium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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